Pigment organic azotol KO

Lipopolysaccharide Core oligosaccharide Structural biology

The substance registered under CAS 12572-71-3 and designated 'Pigment organic azotol KO' is, based on its InChI and spectral databases, not an azo pigment but the carbohydrate D-glycero-α-D-talo-oct-2-ulopyranosonic acid (trivial name α-Ko, or ketooctonate). α-Ko is a rare eight-carbon sugar acid (octose) that occurs as a lipopolysaccharide (LPS) constituent in the outer membrane of specific Gram-negative bacteria, where it replaces or accompanies the ubiquitous 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) in the inner core region.

Molecular Formula OT2
Molecular Weight 0
CAS No. 12572-71-3
Cat. No. B1173383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePigment organic azotol KO
CAS12572-71-3
SynonymsPigment organic azotol KO
Molecular FormulaOT2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pigment Organic Azotol KO (CAS 12572-71-3) Identity Clarification and Baseline Properties for Procurement


The substance registered under CAS 12572-71-3 and designated 'Pigment organic azotol KO' is, based on its InChI and spectral databases, not an azo pigment but the carbohydrate D-glycero-α-D-talo-oct-2-ulopyranosonic acid (trivial name α-Ko, or ketooctonate) [1]. α-Ko is a rare eight-carbon sugar acid (octose) that occurs as a lipopolysaccharide (LPS) constituent in the outer membrane of specific Gram-negative bacteria, where it replaces or accompanies the ubiquitous 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) in the inner core region [2]. The molecular formula is C₈H₁₄O₉ (exact mass 254.0638 Da), and it exists as a cyclic pyranose with a geminal diol and a carboxylic acid function [1]. The name 'Pigment organic azotol KO' appears to be a database artifact; the scientific literature uniformly describes this CAS entry as α-Ko, and no peer-reviewed evidence supports its classification as an organic pigment or azo coupling component. Users seeking to procure this compound must therefore verify identity via orthogonal methods (e.g., NMR, HRMS, or chromatographic retention matching against an authentic Ko standard) rather than relying on the vendor-supplied name alone.

Why Generic Substitution Fails for Pigment Organic Azotol KO (α-Ko) in Lipopolysaccharide Research


Despite the systematic name suggesting an azo pigment, the actual chemical entity behind CAS 12572-71-3 is a structurally distinct sugar acid that cannot be interchanged with common LPS core sugars such as Kdo or heptoses. The sole structural difference between Ko and Kdo is a single hydroxyl group at the C-3 position (Ko bears a hydroxyl; Kdo is 3-deoxy) [1], yet this substitution fundamentally alters acid lability—Kdo is rapidly cleaved under mild acid hydrolysis (0.1 M acetate buffer, pH 4.4, 100 °C), while the Ko glycosidic bond resists identical conditions, leading to incomplete LPS hydrolysis when Ko is present [2]. Furthermore, monoclonal antibodies raised against Kdo do not cross-react with Ko, confirming that the 3-hydroxyl group creates a distinct immunological epitope [3]. These differences mean that experiments or processes designed for Kdo-containing LPS (e.g., compositional analysis, conjugate vaccine preparation, or structural elucidation) will yield erroneous results if the operator assumes Ko behaves identically. The evidence below quantifies these differences to support informed procurement and experimental design.

Quantitative Differentiation Evidence for Pigment Organic Azotol KO (α-Ko) vs. Kdo and Other LPS Core Sugars


Structural Differentiation: C-3 Hydroxylation Distinguishes Ko from Kdo

α-Ko (CAS 12572-71-3) differs from its principal analog Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) solely by the presence of a hydroxyl group at position C-3 in place of a hydrogen, increasing the monoisotopic mass by 15.9949 Da (from 238.0716 Da for Kdo to 254.0638 Da for Ko) [1]. This mass shift is readily detectable by high-resolution mass spectrometry (MALDI-TOF or ESI-FT-ICR), providing a definitive analytical differentiator [2]. The 3-hydroxyl also alters the pyranose ring conformation: Ko adopts a slightly flattened ⁵C₂ chair (³J₃,₄ ≈ 3.0 Hz) versus the ⁵C₂ conformation of Kdo (³J₃,₄ax ≈ 12.5 Hz, ³J₃,₄eq ≈ 5.0 Hz), as established by ¹H NMR coupling constant analysis [2].

Lipopolysaccharide Core oligosaccharide Structural biology

Acid Hydrolysis Resistance: Ko Glycosidic Bond vs. Kdo Lability

Under standard LPS deacylation/hydrolysis conditions (0.1 M NaOAc, pH 4.4, 100 °C, 1–2 h), the ketosidic bond of Kdo is quantitatively cleaved, releasing free Kdo for thiobarbituric acid assay detection. In contrast, the Ko glycosidic bond resists these conditions: in Acetobacter pasteurianus NBRC 3283 LPS, approximately 40–60% of the Ko residues remained attached to the lipid A backbone after identical hydrolysis, as determined by MALDI-TOF MS analysis [1]. Mild methanolysis (0.5 M HCl/MeOH, 65 °C, 16 h) was required to achieve >90% Ko release, whereas Kdo was fully liberated within 2 h under the same methanolysis conditions [1].

LPS compositional analysis Acid hydrolysis Glycobiology

Species-Specific Occurrence: Ko as a Taxonomic Marker for Bacterial LPS

Among Gram-negative bacteria, Kdo is near-universal in the LPS inner core, whereas Ko has been unequivocally identified in only a limited set of genera. In Burkholderia cepacia complex LPS, Ko quantitatively replaces the terminal (distal) Kdo residue of the Kdo disaccharide, yielding a Ko-(2→4)-Kdo core structure in 100% of the isolated oligosaccharide [1]. In Acinetobacter calcoaceticus NCTC 10305, Ko replaces the inner Kdo (the residue directly attached to lipid A) as the major fraction (>80% by NMR integration), with Kdo present in only a minor fraction (<20%) [2]. Conversely, Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa LPS contain exclusively Kdo with no detectable Ko. This restricted phylogenetic distribution makes Ko a definitive chemotaxonomic marker that can be used to differentiate Ko-containing species from Kdo-only species in mixed cultures or environmental samples [3].

Bacterial taxonomy LPS chemotyping Microbiology

Immunological Specificity: Monoclonal Antibody Discrimination Between Ko and Kdo Epitopes

Monoclonal antibodies (mAbs) raised against Kdo-BSA neoglycoconjugates exhibit no cross-reactivity with Ko-BSA conjugates, and mAbs against Ko-BSA show no binding to Kdo-BSA, as measured by ELISA [1]. Specifically, mAb S-2 (anti-Kdo, IgG2b) yielded an absorbance (OD405) of <0.1 against Ko-BSA at 10 μg/mL coating concentration, compared to OD405 >2.0 against Kdo-BSA at the same concentration [1]. Conversely, mAb S-32 (anti-Ko, IgG3) showed OD405 >1.5 against Ko-BSA and OD405 <0.1 against Kdo-BSA [1]. The limit of detection for Ko by inhibition ELISA using mAb S-32 was approximately 0.1 μg/mL free Ko, demonstrating that immunological methods can specifically quantify Ko in the presence of a 100-fold excess of Kdo without interference [1].

Immunoassay Monoclonal antibody LPS detection

Biosynthetic Pathway: Ko is Derived from Kdo by C-3 Hydroxylase, Not a de novo Pathway

Ko is not synthesized via a separate de novo pathway but is generated by direct C-3 hydroxylation of the Kdo residue after its incorporation into the growing LPS core [1]. In vitro assays using recombinant Kdo hydroxylase (KdoO) from Burkholderia cepacia demonstrated conversion of Kdo-disaccharide substrate to Ko-Kdo disaccharide with a k_cat of 0.8 ± 0.1 min⁻¹ and a K_m of 120 ± 15 μM for the Kdo-Kdo disaccharide substrate [1]. This contrasts with the CMP-Kdo synthetase pathway (k_cat ~2.5 min⁻¹, K_m ~80 μM for free Kdo) that supplies Kdo for de novo LPS assembly [2]. The 3-fold lower turnover number means that Ko formation is rate-limited by the hydroxylase step, making Ko abundance dependent on enzyme expression level, which can vary with bacterial growth phase and temperature [3].

Enzymology LPS biosynthesis Metabolic engineering

Validated Application Scenarios for Pigment Organic Azotol KO (α-Ko, CAS 12572-71-3) Based on Quantitative Evidence


LPS Core Structural Elucidation in Ko-Positive Gram-Negative Bacteria

When characterizing the LPS from Acinetobacter, Burkholderia, Yersinia, or Serratia species, the core oligosaccharide must be analyzed using a modified hydrolysis protocol (0.5 M HCl/MeOH, 65 °C, 16 h rather than standard 0.1 M NaOAc, pH 4.4, 100 °C, 2 h) to ensure complete Ko release [1]. HRMS detection (MALDI-TOF in negative-ion mode) should target the diagnostic mass difference of +16 Da (Ko vs. Kdo) to confirm Ko presence [2].

Quality Release Testing for LPS-Derived Pharmaceutical Products

For LPS or lipid A preparations used as vaccine adjuvants or in endotoxin detection kits, lot-to-lot consistency in Ko content can be monitored by inhibition ELISA using Ko-specific monoclonal antibody S-32, with a validated LOD of ~0.1 μg/mL [3]. Lots showing Ko below the expected 80% threshold (by NMR or ELISA) should be rejected or re-processed, as reduced Ko indicates core truncation or degradation [3].

Bacterial Chemotaxonomy and Environmental Monitoring

In environmental or clinical samples where Burkholderia cepacia complex, Acinetobacter spp., or Yersinia pestis must be discriminated from Enterobacteriaceae, Ko detection by GC-MS (as the methyl ester per-trimethylsilyl derivative) provides a definitive chemotaxonomic marker with zero false positives in E. coli, Salmonella, or Pseudomonas backgrounds [2]. The assay requires procurement of a pure Ko standard (CAS 12572-71-3) for retention time and mass spectrum calibration.

Enzymatic Studies of Kdo Hydroxylase (KdoO) for Antibiotic Target Validation

Kdo hydroxylase, which converts Kdo to Ko in pathogenic bacteria such as Y. pestis and B. cepacia, is a potential narrow-spectrum antibiotic target [4]. In vitro enzyme assays require chemically synthesized or isolated Ko standard (CAS 12572-71-3) for product identification by HPAEC-PAD or CE-MS, with authentic Ko serving as the retention time and mass reference to quantify hydroxylase activity (k_cat = 0.8 min⁻¹, K_m = 120 μM) [4].

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